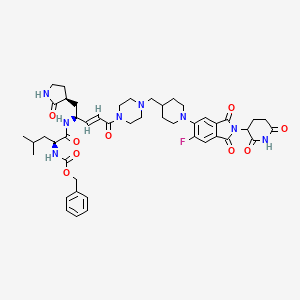
PROTAC KRAS G12D degrader 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC KRAS G12D degrader 2 is a proteolysis-targeting chimera (PROTAC) molecule designed to target and degrade the KRAS G12D mutant protein. This compound is part of a novel class of therapeutic agents that leverage the ubiquitin-proteasome system to selectively degrade disease-causing proteins. The KRAS G12D mutation is prevalent in various cancers, including pancreatic, colorectal, and lung cancers, making it a significant target for cancer therapy .
Métodos De Preparación
The synthesis of PROTAC KRAS G12D degrader 2 involves the coupling of a GC-376-based dipeptidyl ligand with pomalidomide via a piperazine-piperidine linker . The synthetic route typically includes the following steps:
Synthesis of the GC-376-based dipeptidyl ligand: This involves the formation of a dipeptide structure that can bind to the target protein.
Synthesis of pomalidomide: This is a known immunomodulatory drug that serves as the E3 ligase ligand in the PROTAC molecule.
Coupling reaction: The dipeptidyl ligand and pomalidomide are coupled using a piperazine-piperidine linker under specific reaction conditions to form the final PROTAC molecule.
Industrial production methods for this compound would involve scaling up these synthetic steps while ensuring high purity and yield. This typically requires optimization of reaction conditions, purification processes, and quality control measures.
Análisis De Reacciones Químicas
PROTAC KRAS G12D degrader 2 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of the KRAS G12D protein, marking it for degradation by the proteasome.
Binding and degradation: The PROTAC molecule binds to both the target protein (KRAS G12D) and the E3 ligase, bringing them into close proximity and leading to the ubiquitination and subsequent degradation of the target protein.
Common reagents and conditions used in these reactions include:
E3 ligase ligands: Such as pomalidomide, which binds to the E3 ligase.
Proteasome inhibitors: Used in experimental settings to confirm the degradation pathway.
The major product formed from these reactions is the degraded KRAS G12D protein, which is broken down into smaller peptides and amino acids by the proteasome .
Aplicaciones Científicas De Investigación
PROTAC KRAS G12D degrader 2 has several scientific research applications, including:
Cancer research: It is used to study the effects of degrading the KRAS G12D protein in various cancer models, providing insights into potential therapeutic strategies.
Drug development: The compound serves as a lead molecule for developing new cancer therapies targeting the KRAS G12D mutation.
Biological studies: It helps in understanding the role of the KRAS G12D protein in cellular signaling pathways and its contribution to cancer progression.
Mecanismo De Acción
The mechanism of action of PROTAC KRAS G12D degrader 2 involves the following steps:
Binding: The PROTAC molecule binds to the KRAS G12D protein and the E3 ligase simultaneously.
Ubiquitination: This binding brings the E3 ligase in close proximity to the KRAS G12D protein, leading to its ubiquitination.
The molecular targets involved include the KRAS G12D protein and the E3 ligase, while the pathways affected include the MAPK and PI3K/AKT signaling pathways .
Comparación Con Compuestos Similares
PROTAC KRAS G12D degrader 2 can be compared with other similar compounds, such as:
KRAS G12C inhibitors: These compounds target a different mutation (G12C) in the KRAS protein and inhibit its activity rather than degrading it.
Other PROTAC molecules: Such as those targeting KRAS G12C or G12V mutations, which also leverage the ubiquitin-proteasome system for protein degradation.
The uniqueness of this compound lies in its ability to selectively degrade the KRAS G12D protein, offering a potential therapeutic advantage over inhibitors that only block protein activity .
Propiedades
Fórmula molecular |
C46H57FN8O9 |
|---|---|
Peso molecular |
885.0 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(E,2S)-5-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]pent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C46H57FN8O9/c1-28(2)22-36(50-46(63)64-27-30-6-4-3-5-7-30)42(59)49-32(23-31-12-15-48-41(31)58)8-11-40(57)54-20-18-52(19-21-54)26-29-13-16-53(17-14-29)38-25-34-33(24-35(38)47)44(61)55(45(34)62)37-9-10-39(56)51-43(37)60/h3-8,11,24-25,28-29,31-32,36-37H,9-10,12-23,26-27H2,1-2H3,(H,48,58)(H,49,59)(H,50,63)(H,51,56,60)/b11-8+/t31-,32+,36-,37?/m0/s1 |
Clave InChI |
OZVSHTNTPRENCA-HNPIODEQSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)/C=C/C(=O)N2CCN(CC2)CC3CCN(CC3)C4=C(C=C5C(=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)OCC7=CC=CC=C7 |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C=CC(=O)N2CCN(CC2)CC3CCN(CC3)C4=C(C=C5C(=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)OCC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















